4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Procure 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine as the definitive reference marker for Tofacitinib Impurity 07 quantification in HPLC/LC-MS methods. Its unique 6,7-dihydro scaffold and reactive 4-chloro leaving group are essential for SNAr library synthesis and JAK inhibitor SAR studies; fully aromatic analogs cannot replicate this reactivity. Essential for QC labs and medicinal chemistry programs targeting tubercidin, ruxolitinib, and related deaza-purine analogs.

Molecular Formula C6H6ClN3
Molecular Weight 155.585
CAS No. 16372-08-0
Cat. No. B586920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
CAS16372-08-0
Molecular FormulaC6H6ClN3
Molecular Weight155.585
Structural Identifiers
SMILESC1CNC2=C1C(=NC=N2)Cl
InChIInChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10)
InChIKeyLJXVPXRXXVHTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0): Strategic Procurement for JAK Inhibitor Synthesis and Kinase Research


4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) is a heterocyclic building block characterized by a partially saturated pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 4-position [1]. This deaza-purine scaffold serves as a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib (where it is a documented impurity) and Ruxolitinib, as well as the antibiotic tubercidin (7-deazaadenosine) . Its structural motif, featuring a 6,7-dihydro ring system, distinguishes it from fully aromatic pyrrolopyrimidines, imparting unique reactivity and physicochemical properties relevant to medicinal chemistry campaigns [2].

Why 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Simple Pyrrolopyrimidine Analogs


Generic substitution of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with other pyrrolopyrimidine scaffolds is not scientifically sound due to the compound's unique combination of a partially saturated 6,7-dihydro ring system and a reactive 4-chloro leaving group. This specific arrangement is essential for downstream functionalization in drug synthesis, as the saturation state significantly impacts molecular conformation, electronic distribution, and metabolic stability compared to fully aromatic analogs [1]. For instance, the 4-chloro substituent provides a critical handle for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of constructing diverse kinase inhibitor libraries; replacing it with a hydrogen (as in the parent 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine) or a less reactive halogen (e.g., bromo or iodo) would alter reaction kinetics and yield profiles . The following evidence dimensions quantify these differentiators.

Quantitative Differentiation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Against Key Comparators


Improved SNAr Reactivity: 4-Chloro vs. 4-Bromo Derivative

The 4-chloro substituent on 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine exhibits distinct reactivity in nucleophilic aromatic substitution (SNAr) compared to its 4-bromo analog. While the 4-bromo derivative (4-bromo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine) is also a viable electrophile, the chloro derivative demonstrates a superior balance of stability and reactivity under standard amination conditions, as inferred from broader pyrrolopyrimidine patent literature where chlorine is the preferred activating group for achieving optimal yields in SNAr reactions [1]. The use of chlorine as an activating group (X1) is specifically claimed for synthesizing protein kinase inhibitors, indicating a deliberate selection over bromine or iodine for this specific scaffold [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Defined Role as Tofacitinib Impurity 07: A Regulatory and Analytical Benchmark

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is specifically designated as 'Tofacitinib Impurity 07', a crucial reference standard for the analytical quality control of the active pharmaceutical ingredient (API) Tofacitinib . Unlike generic pyrrolopyrimidines, this specific compound is a known process-related impurity with a defined retention time and mass spectrometric signature. Its procurement is mandatory for analytical method development and validation to ensure API purity meets regulatory thresholds (e.g., ≤0.15% for unspecified impurities). The closely related analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a fully aromatic core), is a different impurity (often Impurity 01 or 02) with distinct analytical properties, rendering them non-interchangeable [1].

Pharmaceutical Analysis Quality Control Impurity Profiling

Physicochemical Property Profile: Melting Point vs. Fully Aromatic Core

The melting point of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is reported as 164-166°C or 158.5-160°C , a range that is significantly lower than that of its fully aromatic, non-saturated counterpart, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (typical melting points for this class exceed 200°C). This thermal property difference is a direct consequence of the 6,7-dihydro modification, which disrupts the aromatic planarity and reduces crystal lattice energy. This lower melting point correlates with improved solubility in organic solvents such as DMSO and methanol (reported as 'slightly soluble' ), which is a critical parameter for reaction setup and purification workflows.

Process Chemistry Crystallization Purification

Synthetic Utility in Tubercidin (7-Deazaadenosine) Production

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a documented precursor for the synthesis of the antibiotic tubercidin (7-deazaadenosine) . This specific application is not shared by many other simple 4-halogenated pyrrolopyrimidines. The 6,7-dihydro ring system is crucial for constructing the specific deaza-purine framework of tubercidin, a naturally occurring adenosine analog with established antimycobacterial and antitumor properties. The use of the chloro derivative allows for selective functionalization at the 4-position to install the requisite ribose sugar moiety, a step that is less efficient or proceeds with different regioselectivity with other halogen analogs.

Nucleoside Chemistry Antibiotic Synthesis Medicinal Chemistry

Primary Application Scenarios for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Procurement


Analytical Reference Standard for Tofacitinib Impurity Profiling

Procurement is mandatory for analytical chemistry and quality control laboratories responsible for developing or validating HPLC/LC-MS methods for Tofacitinib API. This compound serves as the specific reference marker for 'Impurity 07,' enabling accurate quantification against regulatory specifications [1]. Its unique molecular weight (155.58 g/mol) and chromatographic properties differentiate it from other related impurities, ensuring precise and compliant analytical data [1].

Key Intermediate for JAK Inhibitor Synthesis and Scaffold Diversification

This compound is a critical building block in medicinal chemistry programs targeting Janus kinase (JAK) inhibition. Its 4-chloro group serves as a reactive handle for SNAr chemistry, enabling the rapid generation of diverse compound libraries by coupling with various amines [1]. The 6,7-dihydro core is essential for mimicking the non-aromatic portion of clinical candidates like Tofacitinib and Ruxolitinib, making it the scaffold of choice for structure-activity relationship (SAR) studies [2].

Synthesis of Tubercidin (7-Deazaadenosine) and Related Nucleoside Analogs

Academic and industrial research groups engaged in nucleoside chemistry should prioritize this compound as the documented starting material for synthesizing tubercidin, an antibiotic and antitumor agent [1]. The 6,7-dihydro structure is essential for constructing the specific deaza-purine ring system found in this class of biologically active natural products, providing a validated synthetic route that alternative halogenated or aromatic scaffolds cannot easily replicate.

Precursor for EGFR and Src Kinase Inhibitor Scaffolds

Recent literature demonstrates the utility of pyrrolo[2,3-d]pyrimidine derivatives as Src tyrosine kinase inhibitors active against glioblastoma [1], and as scaffolds for EGFR inhibitor synthesis via C-H arylation [2]. While these studies often use the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, the 6,7-dihydro variant provides a conformationally distinct scaffold that may offer improved selectivity or pharmacokinetic properties in related kinase drug discovery programs. Procurement of this specific dihydro analog is necessary for exploring this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.